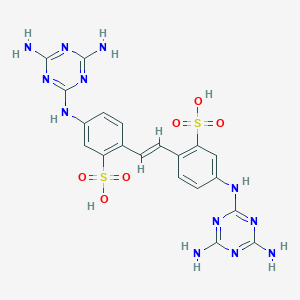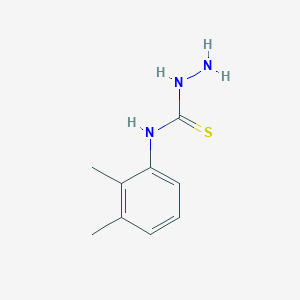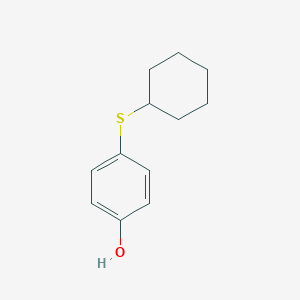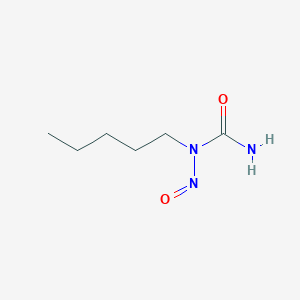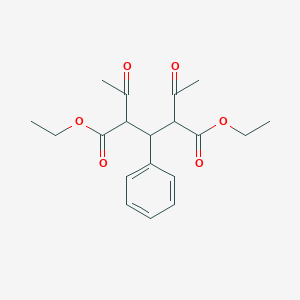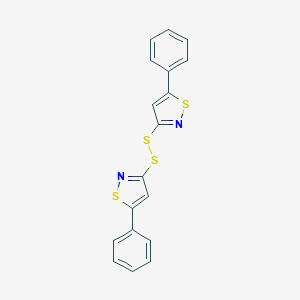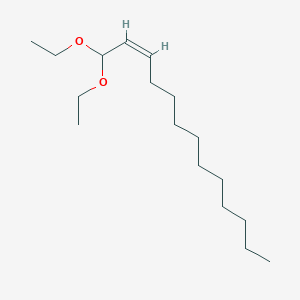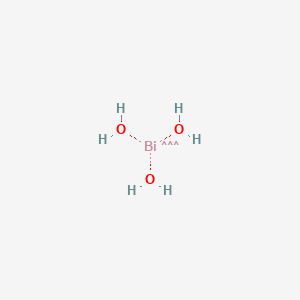
Barium sulfate
Vue d'ensemble
Description
Le sulfate de baryum est un composé inorganique de formule chimique BaSO₄. C’est un solide cristallin blanc, inodore et insoluble dans l’eau. Le sulfate de baryum se trouve naturellement sous forme de barytine, qui est la principale source commerciale de baryum et de ses dérivés . Sa densité élevée et son aspect blanc opaque en font un matériau précieux dans diverses applications, notamment dans les domaines médical et industriel .
Applications De Recherche Scientifique
Le sulfate de baryum a une large gamme d’applications dans la recherche scientifique et l’industrie :
Imagerie médicale : Le sulfate de baryum est largement utilisé comme agent de contraste radiographique pour l’imagerie aux rayons X et d’autres procédures de diagnostic. {_svg_4}
Industrie pétrolière et gazière : Le sulfate de baryum est utilisé comme agent de pondération dans les fluides de forage pour augmenter la densité du fluide, ce qui permet d’éviter les éruptions lors du forage.
Pigments et charges : En raison de sa densité élevée et de sa couleur blanche, le sulfate de baryum est utilisé comme charge dans les peintures, les plastiques et le caoutchouc pour améliorer leurs propriétés.
Mécanisme D'action
En imagerie médicale, le sulfate de baryum fonctionne en augmentant l’absorption des rayons X lorsqu’ils traversent le corps. Cela permet de visualiser clairement le tube digestif et d’autres structures où le sulfate de baryum est localisé . Le numéro atomique élevé et la densité du composé en font un agent de contraste efficace .
Safety and Hazards
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le sulfate de baryum peut être synthétisé selon plusieurs méthodes :
Méthodes de production industrielle : Dans les milieux industriels, le sulfate de baryum est principalement produit à partir de la barytine. La barytine est d’abord broyée, puis purifiée par divers procédés, notamment la flottation et la séparation magnétique, afin d’éliminer les impuretés. La barytine purifiée est ensuite soumise à des réactions chimiques pour produire du sulfate de baryum {_svg_3}.
Analyse Des Réactions Chimiques
Le sulfate de baryum est relativement inerte et ne subit pas de nombreuses réactions chimiques en raison de sa faible solubilité dans l’eau. Il peut cependant participer aux réactions suivantes :
Réaction avec l’acide sulfurique concentré : Le sulfate de baryum est soluble dans l’acide sulfurique concentré, formant des ions baryum et des ions sulfate.
Décomposition thermique : À des températures très élevées, le sulfate de baryum se décompose pour former de l’oxyde de baryum et du trioxyde de soufre : [ \text{BaSO}4 \rightarrow \text{BaO} + \text{SO}_3 ]
Comparaison Avec Des Composés Similaires
Le sulfate de baryum est unique parmi les composés du baryum en raison de son insolubilité dans l’eau et de son utilisation comme agent de contraste radiographique. D’autres composés du baryum, tels que le sulfure de baryum et le chlorure de baryum, sont solubles dans l’eau et ont des applications différentes . Par exemple :
Sulfure de baryum (BaS) : Soluble dans l’eau et utilisé dans la production d’autres composés du baryum.
Chlorure de baryum (BaCl₂) : Soluble dans l’eau et utilisé dans diverses réactions chimiques et processus industriels.
Les propriétés uniques du sulfate de baryum, telles que sa densité élevée, son insolubilité dans l’eau et sa radio-opacité, le distinguent des autres composés du baryum et le rendent précieux dans des applications spécifiques.
Propriétés
| 13462-86-7 | |
Formule moléculaire |
BaH2O4S |
Poids moléculaire |
235.41 g/mol |
Nom IUPAC |
barium(2+);sulfate |
InChI |
InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
Clé InChI |
XUBKPYAWPSXPDZ-UHFFFAOYSA-N |
Impuretés |
Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |
SMILES |
[O-]S(=O)(=O)[O-].[Ba+2] |
SMILES canonique |
OS(=O)(=O)O.[Ba] |
Point d'ébullition |
2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |
Color/Form |
Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |
Densité |
4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |
melting_point |
2876 °F (NIOSH, 2024) 1580 °C 2876 °F |
| 7727-43-7 13462-86-7 |
|
Description physique |
Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Pellets or Large Crystals; Dry Powder; NKRA; Water or Solvent Wet Solid; Other Solid; Dry Powder, Liquid; Liquid, Other Solid; Liquid White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |
Pictogrammes |
Health Hazard |
Solubilité |
0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |
Synonymes |
Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |
Pression de vapeur |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

